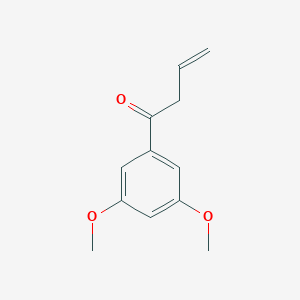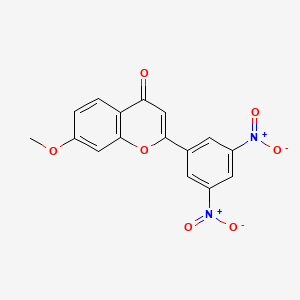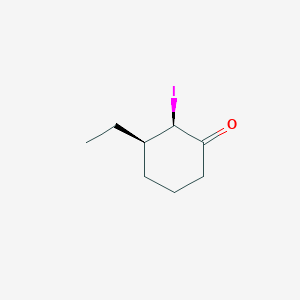
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one is a chiral organic compound with a cyclohexane ring substituted with an ethyl group at the third carbon and an iodine atom at the second carbon. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject for stereochemical studies and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2R,3R)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the iodination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to achieve efficient and sustainable synthesis by controlling reaction parameters precisely . This method is advantageous for scaling up the production while maintaining the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents such as water or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of (2R,3R)-3-ethyl-2-hydroxycyclohexan-1-one or (2R,3R)-3-ethyl-2-cyanocyclohexan-1-one.
Reduction: Formation of (2R,3R)-3-ethyl-2-iodocyclohexanol.
Oxidation: Formation of (2R,3R)-3-ethyl-2-iodocyclohexanoic acid.
Scientific Research Applications
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and in stereochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of (2R,3R)-3-ethyl-2-iodocyclohexan-1-one involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-ethyl-2-bromocyclohexan-1-one: Similar structure but with a bromine atom instead of iodine.
(2R,3R)-3-ethyl-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of iodine.
(2R,3R)-3-ethyl-2-fluorocyclohexan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, providing different pathways and products .
Properties
CAS No. |
921770-65-2 |
|---|---|
Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m1/s1 |
InChI Key |
JXARECJYIKQBDA-HTRCEHHLSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC(=O)[C@@H]1I |
Canonical SMILES |
CCC1CCCC(=O)C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
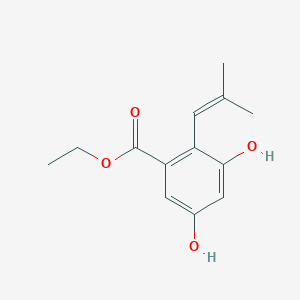
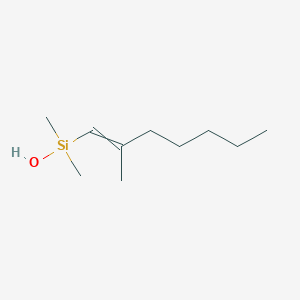

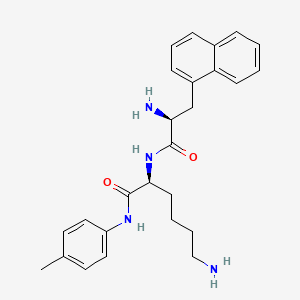
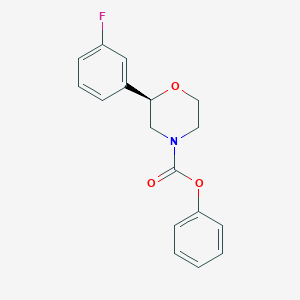
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
